molecular formula C7H14 B3028838 5-Methyl-1-hexene CAS No. 3524-73-0

5-Methyl-1-hexene

Cat. No.: B3028838
CAS No.: 3524-73-0
M. Wt: 98.19 g/mol
InChI Key: JIUFYGIESXPUPL-UHFFFAOYSA-N
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Description

5-Methyl-1-hexene: is an organic compound with the molecular formula C7H14 . It is a colorless liquid with a distinct smell. This compound is classified as an alkene due to the presence of a carbon-carbon double bond. The structure of this compound consists of a six-carbon chain with a methyl group attached to the fifth carbon atom and a double bond between the first and second carbon atoms .

Safety and Hazards

5-Methyl-1-hexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It may cause drowsiness or dizziness. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

5-Methyl-1-hexene is a type of alkene, a class of organic compounds that contain carbon-carbon double bonds. The primary targets of alkenes like this compound are electrophiles, substances that seek to form bonds with electron-rich species .

Mode of Action

The mode of action of this compound involves electrophilic addition, a common reaction mechanism for alkenes . In this process, the π electrons of the alkene act as a base and extract the acidic proton of an electrophile, such as a haloacid . This forms a new σ bond between one of the alkene carbons and the electrophile, leaving the other carbon with a positive formal charge . The nucleophilic part of the electrophile then attacks the electrophilic carbocation to form a new bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving electrophilic addition reactions . These reactions can lead to the formation of various products, depending on the electrophile involved. For instance, reaction with a haloacid can lead to the formation of halogenated alkanes .

Pharmacokinetics

The pharmacokinetics of this compound, like other small organic molecules, would involve absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can be influenced by factors such as the compound’s chemical structure, lipophilicity, and molecular weight .

Result of Action

The result of this compound’s action is the formation of new compounds through electrophilic addition reactions . These reactions can lead to a variety of products, depending on the specific electrophile involved .

Biochemical Analysis

Cellular Effects

The effects of 5-Methyl-1-hexene on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Additionally, this compound can affect cell signaling pathways by interacting with membrane receptors or intracellular signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, this compound may inhibit or activate enzymes involved in metabolic pathways, resulting in altered metabolic flux. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may undergo oxidation or other chemical reactions, leading to the formation of different metabolites. These changes can impact the long-term effects of this compound on cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. For example, high doses of this compound may induce oxidative stress or toxicity in certain cell types. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method to synthesize 5-Methyl-1-hexene involves the reaction of with in an ether solvent.

Industrial Production Methods:

    Ethylene Trimerization: In industrial settings, this compound can be produced through the trimerization of ethylene.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Hydration: Typically requires as a catalyst.

    Hydrogenation: Requires and a like palladium or platinum.

Major Products:

    5-Methyl-1-hexanol: (from hydration or partial oxidation)

    5-Methyl-1-hexanoic acid: (from complete oxidation)

    5-Methylhexane: (from hydrogenation)

Comparison with Similar Compounds

    1-Hexene: Another linear alpha-olefin with a similar structure but without the methyl group on the fifth carbon.

    4-Methyl-1-pentene: A compound with a similar structure but with the methyl group on the fourth carbon and a shorter carbon chain.

    3-Methyl-1-butene: A shorter chain alkene with the methyl group on the third carbon.

Uniqueness:

Properties

IUPAC Name

5-methylhex-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

JIUFYGIESXPUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(C)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C7H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ISOHEPTENE
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Related CAS

25302-96-9
Details Compound: 1-Hexene, 5-methyl-, homopolymer
Record name 1-Hexene, 5-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID60188732
Record name 5-Methylhex-1-ene
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Molecular Weight

98.19 g/mol
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Physical Description

Isoheptene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [Aldrich MSDS]
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CAS No.

68975-47-3, 3524-73-0
Record name ISOHEPTENE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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